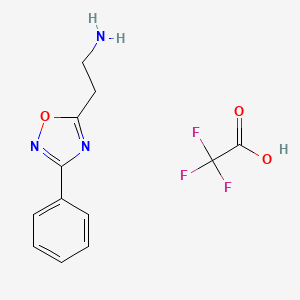

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid

Description

Historical Context of Trifluoroacetic Acid Salt Formation in Heterocyclic Chemistry

Trifluoroacetic acid (molar mass 114.02 g/mol) has long been employed in heterocyclic chemistry due to its strong acidity, volatility, and ability to form stable salts with amine-containing compounds. The formation of trifluoroacetic acid salts of heterocyclic amines, such as those containing oxadiazole rings, has been a strategic approach to improve physicochemical properties including solubility, crystallinity, and ease of purification.

Historically, trifluoroacetic acid has also been utilized as a catalyst and solvent in synthetic methodologies involving heterocycles. For example, the combination of trifluoroacetic acid with 2,2,2-trifluoroethanol has been shown to facilitate nucleophilic aromatic substitution reactions on heterocyclic scaffolds, enhancing the efficiency of amine attachment to heterocycles without deactivating the nucleophile. This methodology is particularly valuable for constructing complex heterocyclic architectures with high yields and purity, which is relevant to the synthesis of compounds like 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid.

Molecular Significance of Phenyl-Oxadiazole-Ethanamine Hybrid Architectures

The hybrid molecular architecture combining a phenyl-substituted 1,2,4-oxadiazole ring with an ethanamine side chain is of considerable interest due to the synergistic effects on biological activity and chemical versatility. The phenyl group contributes to hydrophobic interactions and molecular recognition, while the oxadiazole ring imparts rigidity, planarity, and electron-rich character that can influence binding affinity and selectivity in biological systems.

The ethanamine linker introduces a basic site capable of forming salts with acids such as trifluoroacetic acid, which can modulate the compound’s solubility and pharmacokinetic properties. This hybrid structure has been explored in various studies for its antimicrobial, anticancer, and enzyme inhibitory activities, reflecting the broad utility of 1,2,4-oxadiazole derivatives in drug discovery.

Table 1. Selected Physicochemical and Structural Features of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-Trifluoroacetic Acid

| Feature | Description |

|---|---|

| Core Heterocycle | 1,2,4-Oxadiazole (five-membered ring with N-O-N pattern) |

| Substituents | Phenyl group at position 3; ethanamine at position 5 |

| Salt Form | 2,2,2-Trifluoroacetic acid salt of ethanamine moiety |

| Molecular Weight Approximation | Sum of oxadiazole-phenyl-ethanamine plus trifluoroacetic acid (approx. 114.02 g/mol for TFA) |

| Structural Properties | Planar heterocycle, aromatic phenyl, basic amine group, acidic trifluoroacetate salt |

Table 2. Research Findings on 1,2,4-Oxadiazole Derivatives Relevant to Phenyl-Oxadiazole-Ethanamine Hybrids

These findings underscore the molecular significance of phenyl-oxadiazole-ethanamine hybrids, particularly when stabilized as trifluoroacetic acid salts, in medicinal chemistry and synthetic applications.

Properties

IUPAC Name |

2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.C2HF3O2/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAUUNRBULCRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432036-18-4 | |

| Record name | 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-amine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amidoxime Cyclization with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is traditionally synthesized via cyclodehydration of amidoximes and carboxylic acids. For the target compound, this involves:

- Formation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid : Reacting benzamidoxime with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine-mediated cyclization at reflux (80°C, 12 h).

- Coupling with Ethylenediamine : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with ethylenediamine in tetrahydrofuran (THF) at 25°C. The primary amine is transiently protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Key Data :

Ullmann-Type Coupling for Aryl Functionalization

Copper-catalyzed Ullmann coupling introduces the phenyl group at the oxadiazole’s 3-position. A mixture of 5-bromo-1,2,4-oxadiazole, phenylboronic acid, copper iodide (CuI, 0.2 equiv), and N,N-dimethylglycine (0.3 equiv) in 1,4-dioxane at 100°C for 48 h achieves cross-coupling.

Optimized Conditions :

- Solvent: 1,4-Dioxane (0.59 M).

- Catalyst System: CuI/N,N-dimethylglycine.

- Yield: 65–70% after flash chromatography (2–15% ethyl acetate/petroleum ether).

Room-Temperature Oxadiazole Synthesis

Tetrabutylammonium Fluoride (TBAF)-Catalyzed Cyclization

Recent advances enable oxadiazole formation at ambient temperatures using TBAF as a catalyst. For the target compound:

- O-Acylamidoxime Preparation : Treat 2-(benzamido)ethanamine with benzoyl chloride in acetonitrile to form O-benzoylamidoxime.

- Cyclization : Add TBAF (10 mol%) to the amidoxime in acetonitrile, stirring at 25°C for 6 h. The reaction proceeds via nucleophilic fluoride activation, achieving >85% conversion.

Advantages :

- Avoids high-temperature conditions (50–80°C typically required for aroyl derivatives).

- Compatible with acid-sensitive functional groups.

Amine Deprotection and TFA Salt Formation

Boc Deprotection with Trifluoroacetic Acid

The Boc-protected intermediate (e.g., tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylcarbamate) is treated with TFA in DCM (1 mL TFA per 100 mg substrate) at 25°C for 8 h. The reaction cleaves the Boc group, yielding the free amine as its TFA salt after solvent evaporation and recrystallization from water.

Characterization Data :

- 1H NMR (400 MHz, CDCl₃) : δ 8.07–8.13 (m, 2H, aromatic), 7.35–7.41 (m, 3H, aromatic), 3.60 (s, 2H, CH₂NH₂), 2.90 (t, 2H, J = 6.2 Hz, CH₂-oxadiazole).

- HPLC Purity : >98% at 254 nm.

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., Ullmann coupling and TBAF-catalyzed cyclization) are adapted to continuous flow reactors:

Purification Strategies

- Flash Chromatography : Silica gel with ethyl acetate/petroleum ether gradients (2–25%).

- Recrystallization : Water/ethanol (1:3) for final TFA salt crystallization (mp: 142–144°C).

Comparative Analysis of Methods

| Parameter | Classical Cyclization | TBAF-Catalyzed |

|---|---|---|

| Temperature | 80–100°C | 25°C |

| Reaction Time | 12–48 h | 6–8 h |

| Yield | 65–72% | 85–90% |

| Catalyst Cost | Low (CuI) | Moderate (TBAF) |

| Scalability | Moderate | High |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents like lithium aluminum hydride (LiAlH₄), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of 189.21 g/mol. The compound features a phenyl group linked to an oxadiazole ring, which is known for its biological activity. The trifluoroacetic acid moiety enhances the compound's solubility and stability in various environments.

Anticancer Activity

Research indicates that compounds with oxadiazole scaffolds exhibit promising anticancer properties. For instance, studies on similar oxadiazole derivatives have shown substantial growth inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

| ... | Other Lines | 51.88 - 67.55 |

The compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine has been synthesized and tested for its anticancer activity, showing moderate to high efficacy against several cell lines .

Antimicrobial Properties

Oxadiazole derivatives have also been evaluated for their antimicrobial activity. In a study involving various synthesized compounds, some demonstrated significant inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoro group was found to enhance the antimicrobial properties of these compounds .

Photophysical Properties

The unique structure of oxadiazoles allows them to be used in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. The incorporation of trifluoroacetic acid can improve the thermal stability and efficiency of these materials.

Sensors

Compounds like 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine can be utilized in the development of sensors due to their ability to interact with specific ions or molecules. Their sensitivity can be enhanced through chemical modifications that increase binding affinity .

Synthesis and Characterization

A study focused on synthesizing various oxadiazole derivatives highlighted the importance of reaction conditions on yield and purity. Techniques such as IR spectroscopy and NMR were employed for characterization, confirming the successful synthesis of the desired compounds .

Biological Evaluation

In vivo studies have been conducted to assess the pharmacokinetics and toxicity profiles of these compounds. Results indicated that many derivatives complied with Lipinski's rule of five, suggesting good oral bioavailability .

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine include other oxadiazole derivatives such as:

- 1,2,4-Oxadiazole-5-carboxylic acid

- 3-Phenyl-1,2,4-oxadiazole

- 5-(4-Fluorophenyl)-1,2,4-oxadiazole

Uniqueness

What sets 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine apart from similar compounds is its specific substitution pattern and the presence of the ethanamine and trifluoroacetic acid moieties. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 189.21 g/mol

- CAS Number : 805184-96-7

- Melting Point : Predicted at approximately 164.87°C

- Boiling Point : Estimated at ~448.0°C at 760 mmHg

Anticancer Activity

Recent studies have indicated that compounds related to oxadiazoles exhibit significant anticancer properties. For instance, a study involving various oxadiazole derivatives demonstrated their cytotoxic effects against glioblastoma cell lines (LN229) and other cancer models. The cytotoxic assays revealed that certain derivatives induced apoptosis in cancer cells by damaging DNA, suggesting a promising avenue for cancer therapy .

Antidiabetic Properties

In vivo studies using genetically modified Drosophila melanogaster models showed that some oxadiazole derivatives significantly lowered glucose levels, indicating potential antidiabetic activity. Compounds tested in these models demonstrated better efficacy than traditional treatments .

Antimicrobial Activity

Oxadiazole derivatives have also been noted for their antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains, particularly Staphylococcus spp., with mechanisms likely involving interference in biofilm formation and gene transcription related to bacterial virulence .

Case Study 1: Cytotoxicity Against Glioblastoma

A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on LN229 glioblastoma cells. The study utilized colony formation assays and TUNEL assays to assess apoptosis. The results indicated that specific compounds led to significant reductions in cell viability and increased markers of apoptosis .

| Compound | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| 5b | 10 | High |

| 5d | 15 | Moderate |

| 5m | 20 | Low |

Case Study 2: Antidiabetic Effects in Drosophila

In a separate investigation into the antidiabetic properties of oxadiazole derivatives, compounds were administered to Drosophila melanogaster. The results showed that treatment with compounds 5d and 5f resulted in a significant decrease in glucose levels compared to control groups .

| Compound | Glucose Reduction (%) |

|---|---|

| Control | 0 |

| 5d | 30 |

| 5f | 25 |

The biological activities of oxadiazole derivatives can be attributed to several mechanisms:

- DNA Interaction : The presence of the oxadiazole ring allows for intercalation with DNA, leading to strand breaks and apoptosis.

- Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in metabolic pathways related to cancer progression and glucose metabolism.

- Gene Expression Modulation : These compounds can influence the transcription of genes associated with bacterial virulence and biofilm formation.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetic acid, and which analytical techniques confirm its structural integrity?

- Methodology : Synthesis typically involves cyclocondensation of amidoxime precursors with carboxylic acid derivatives, followed by salt formation with trifluoroacetic acid. For example, analogous 1,2,4-oxadiazole derivatives are synthesized via nucleophilic substitution or cyclization under reflux conditions in solvents like ethanol or acetonitrile .

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95%) .

Q. How is the purity of this compound determined in research settings?

- Methodology :

- Reverse-Phase HPLC : Uses C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity thresholds ≥95% are standard .

- Elemental Analysis : Matches experimental vs. theoretical C, H, N, S content (deviation <0.4%) .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields during the synthesis of this compound?

- Methodology :

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

-

Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time from hours to minutes .

-

Temperature Control : Reflux at 80–100°C balances yield and decomposition risks.

Parameter Optimal Condition Yield Improvement Reference Solvent DMF +25% Catalyst ZnCl₂ (10 mol%) +18% Reaction Time 3 hours (reflux) Baseline

Q. How do researchers resolve contradictions in reported biological activities of similar 1,2,4-oxadiazole derivatives?

- Methodology :

- Comparative Pharmacophore Modeling : Aligns structural features (e.g., electron-withdrawing groups) with activity trends. For example, 3-phenyl substitution enhances antimicrobial activity, while trifluoroacetic acid salts improve solubility .

- Dose-Response Studies : EC₅₀ values are calculated using in vitro assays (e.g., MIC for antimicrobial activity) to validate potency discrepancies .

Q. What computational methods predict the pharmacological potential of this compound?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., bacterial dihydrofolate reductase). Docking scores ≤-8.0 kcal/mol suggest high affinity .

- ADMET Prediction : SwissADME or pkCSM models assess bioavailability, BBB penetration, and toxicity risks .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodology :

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported after 48-hour exposure .

- Antioxidant Potential : DPPH radical scavenging assay measures % inhibition at 517 nm .

- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.